Potassium carbamoylcarbamate

Description

Nomenclature and Chemical Context

Potassium carbamoylcarbamate is systematically known by its IUPAC name, potassium N-carbamoylcarbamate . europa.euechemportal.orgvulcanchem.com It is registered under the CAS Number 26479-35-6 . europa.euechemportal.orgvulcanchem.comlookchem.com The compound is also widely recognized by its synonym, potassium allophanate (B1242929) . lookchem.com This name stems from its corresponding acid, allophanic acid.

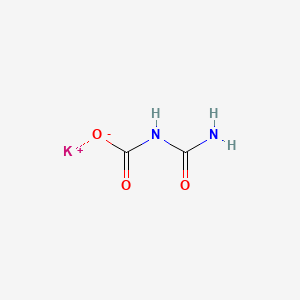

The molecular formula of this compound is C₂H₃KN₂O₃. vulcanchem.com It consists of a potassium cation (K⁺) and a carbamoylcarbamate anion ([C₂H₃N₂O₃]⁻). The anion features a central nitrogen atom bonded to two carbonyl groups, one of which is further attached to an amino group, while the other exists as a carboxylate group. This structure places it within the broader family of organic compounds known as carbamates, which are characterized by the R₂NC(O)OR' functional group. nih.gov

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | potassium;N-carbamoylcarbamate |

| CAS Number | 26479-35-6 |

| Molecular Formula | C₂H₃KN₂O₃ |

| Molecular Weight | 142.15512 g/mol |

| Synonyms | Potassium allophanate lookchem.com, Allophanic acid potassium salt lookchem.com |

The compound is noted for its high solubility in water, a property that influences its applications. lookchem.com For instance, its use in certain fire extinguishing powders is facilitated by its physical properties. lookchem.comwikipedia.org

Historical Perspectives in Carbamate (B1207046) Chemistry

The history of carbamate chemistry, to which this compound belongs, has roots in the 19th century. The term "allophanate" itself first appeared in the scientific literature in the 1840s. oed.com This was in an era of significant advancement in organic chemistry, shortly after the synthesis of isocyanates by Wurtz in 1848, which are key precursors in polyurethane chemistry where allophanate linkages are formed. researchgate.net

The broader field of carbamate chemistry gained momentum with the isolation of the naturally occurring carbamate, physostigmine, from the Calabar bean in 1864. vulcanchem.com This discovery spurred interest in the biological activity of carbamates, leading to extensive research and the eventual synthesis of various carbamate derivatives for diverse applications.

In a more applied context, the development of the fire-extinguishing agent known as Monnex™, which is based on a potassium bicarbonate-urea complex often referred to as potassium allophanate, marked a significant application of this specific compound. wikipedia.org This development built upon earlier research into the fire-suppressant properties of alkali metal salts.

Table 2: Key Research Findings on this compound

| Research Area | Key Findings |

| Synthesis | Can be prepared by the hydrolysis of diethyl allophanate or by heating urea (B33335) with potassium carbonate at 400 °C. nih.govwikipedia.org |

| Agricultural Research | Utilized in fertilizers to enhance nitrogen efficiency in the soil. lookchem.com |

| Biochemical Research | Serves as a substrate for the enzyme allophanate hydrolase, which is involved in urea metabolism in some organisms. nih.govresearchgate.netnih.gov |

| Fire Retardancy | A key component of Monnex™ dry chemical powder, which is highly effective against flammable liquid fires. wikipedia.org |

Structure

3D Structure of Parent

Properties

CAS No. |

26479-35-6 |

|---|---|

Molecular Formula |

C2H3KN2O3 |

Molecular Weight |

142.16 g/mol |

IUPAC Name |

potassium;N-carbamoylcarbamate |

InChI |

InChI=1S/C2H4N2O3.K/c3-1(5)4-2(6)7;/h(H,6,7)(H3,3,4,5);/q;+1/p-1 |

InChI Key |

CLFBVDCVUBZWEH-UHFFFAOYSA-M |

Canonical SMILES |

C(=O)(N)NC(=O)[O-].[K+] |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways

Direct Synthesis Approaches

Direct synthesis methods aim to produce potassium carbamoylcarbamate in a single or a few straightforward steps from readily available precursors.

The direct synthesis of this compound from carbon dioxide, ammonia (B1221849), and a potassium salt is not extensively documented in publicly available scientific literature. However, a plausible route can be inferred from the known chemistry of these reactants. The reaction would likely proceed through the initial formation of ammonium (B1175870) carbamate (B1207046) from ammonia and carbon dioxide. This intermediate could then react with a potassium salt. A related synthesis is that of potassium cyanate (B1221674), which involves heating urea (B33335) with potassium carbonate at 400 °C. During this process, potassium allophanate (B1242929) is formed as an intermediate, although it is unstable at the high temperatures used for cyanate production. wikipedia.org

A proposed reaction pathway could involve the reaction of carbon dioxide and ammonia to form ammonium carbamate, which then reacts with a potassium salt, such as potassium carbonate, under specific conditions of temperature and pressure to yield this compound.

Table 1: Plausible Reactants and Conditions for Direct Synthesis

| Reactant 1 | Reactant 2 | Potassium Salt | Potential Conditions |

| Carbon Dioxide (CO₂) | Ammonia (NH₃) | Potassium Carbonate (K₂CO₃) | Elevated pressure and moderate temperature to favor carbamate formation over decomposition. |

Further research is required to establish optimized conditions and yields for this direct synthesis route.

A more documented approach involves the use of ammonium carbamate as a precursor. Ammonium carbamate can react with potassium salts to yield the corresponding potassium carbamate. While this directly yields potassium carbamate, the formation of the carbamoylcarbamate structure would require a subsequent reaction.

One established method for producing metal carbamates involves reacting ammonium carbamate with a suitable metal salt in an anhydrous solvent. For instance, potassium carbamate can be synthesized by reacting ammonium carbamate with solid potassium chloride (KCl) in liquid ammonia. acs.org To form this compound, a further reaction of the formed potassium carbamate with a source of the carbamoyl (B1232498) group, such as isocyanic acid or a reactive urea derivative, would be necessary.

Another relevant synthesis is the preparation of potassium allophanate through the saponification of ethyl allophanate using potassium hydroxide (B78521). oup.com This method, while not starting from ammonium carbamate, highlights a pathway from an allophanate ester to the potassium salt.

Carbamate Formation Reactions Relevant to this compound

The formation of the carbamate and subsequently the allophanate (carbamoylcarbamate) structure can be achieved through various organic reactions.

The Curtius rearrangement is a powerful method for converting carboxylic acids into isocyanates, which are key intermediates in the synthesis of carbamates and their derivatives. oup.comrsc.org The rearrangement involves the thermal decomposition of an acyl azide. rsc.org The resulting isocyanate can then be trapped by a nucleophile, such as an alcohol to form a carbamate, or a carbamate itself to form an allophanate.

A general scheme for the formation of a carbamate via the Curtius rearrangement is as follows: R-C(O)N₃ → R-N=C=O + N₂ R-N=C=O + R'-OH → R-NH-C(O)-OR'

To synthesize this compound using this methodology, one could envision a scenario where the isocyanate generated from a suitable starting material reacts with a carbamate salt. However, specific examples of the Curtius rearrangement being directly used for the synthesis of this compound are not readily found in the literature.

Growing interest in greener chemical processes has led to the development of non-isocyanate routes for carbamate and polyurethane synthesis. acs.org These methods avoid the use of highly toxic isocyanates.

One such approach involves the reaction of amines with cyclic carbonates. acs.org Another method is the transesterification reaction between a dicarbamate and a diol, often catalyzed by a compound like potassium carbonate.

The synthesis of allophanates, which are structurally analogous to carbamoylcarbamates, is typically achieved through the reaction of a carbamate with an isocyanate. acs.orgrsc.org However, non-isocyanate approaches are being explored. For example, the reaction between a urea and a chloroformate equivalent can yield an allophanate.

Table 2: Comparison of Carbamate Synthesis Routes

| Synthetic Route | Key Intermediate | Advantages | Disadvantages |

| Curtius Rearrangement | Isocyanate | Versatile, good functional group tolerance. rsc.orgacs.org | Use of potentially explosive acyl azides. acs.org |

| Non-Isocyanate Routes | Varies (e.g., cyclic carbonates) | Avoids toxic isocyanates, can be more environmentally friendly. acs.org | May require specific catalysts or harsher reaction conditions. |

Mechanistic Investigations of Formation Reactions

The mechanism of allophanate formation generally involves the nucleophilic attack of the nitrogen atom of a carbamate onto the carbonyl carbon of an isocyanate. rsc.org This reaction is often catalyzed by bases.

In the context of the synthesis from urea and potassium carbonate, the reaction likely proceeds through the formation of potassium cyanate and ammonium carbamate as intermediates. The potassium cyanate can then react further. The formation of allophanate is a known side reaction in the synthesis of polyurethanes, where an excess of isocyanate reacts with the newly formed urethane (B1682113) (carbamate) linkages. rsc.org

Detailed mechanistic studies specifically on the formation of this compound are not widely available. However, the general principles of carbamate and allophanate formation provide a solid foundation for understanding the likely reaction pathways. The reaction kinetics are known to be influenced by factors such as the nature of the catalyst, the solvent, and the reaction temperature. rsc.org

Kinetic Studies of Carbamate Synthesis

Direct kinetic studies on the synthesis of this compound are not extensively documented in publicly available literature. However, kinetic data from related reactions, such as the hydrolysis of potassium cyanate and the formation of allophanates, provide valuable insights into the rates of carbamate formation.

One relevant study investigated the hydrolysis of aqueous potassium cyanate, a potential precursor or co-product in urea-based syntheses. The study revealed that the process is not straightforward, involving parallel reactions. The initial hydrolysis of cyanate in pure water was found to follow first-order kinetics. When ammonium is present, a second-order reaction leading to urea occurs. The formation of carbamate was observed as a rapid equilibrium reaction between carbonate and ammonium. cdnsciencepub.comepa.gov

Table 1: Rate Constants for Reactions Related to Carbamate Synthesis

| Reaction | Order | Rate Constant (at 22 °C) | Reference |

| Initial Hydrolysis of KOCN in water | 1st | (2.67 ± 0.53) × 10⁻⁴ min⁻¹ | cdnsciencepub.comepa.gov |

| Reaction of KOCN with aqueous NH₄⁺ | 2nd | (4.64 ± 0.93) × 10⁻⁴ mol⁻¹·L·min⁻¹ | cdnsciencepub.comepa.gov |

| Carbonation of K₂CO₃ (Surface chemical reaction) | - | Apparent Activation Energy: 33.4 kJ/mol | acs.orgresearchgate.net |

| Carbonation of K₂CO₃ (Internal diffusion-controlled) | - | Apparent Activation Energy: 99.1 kJ/mol | acs.orgresearchgate.net |

This table presents kinetic data for reactions that are mechanistically related to the synthesis of this compound, providing an approximation of the reaction rates involved.

Kinetic studies on the carbonation of potassium carbonate also offer relevant data, particularly concerning the reaction rates at different stages. The process is described as having two distinct phases: an initial surface chemical reaction-controlled region and a subsequent internal diffusion-controlled region, each with different activation energies. acs.orgresearchgate.net

Elucidation of Reaction Intermediates

The elucidation of reaction intermediates is critical for understanding the pathway to this compound. In the reaction of urea with potassium carbonate at elevated temperatures (around 400 °C), several intermediates and byproducts are formed. wikipedia.org

Potassium allophanate, an isomer of this compound, is a key intermediate identified in this reaction. wikipedia.org Allophanate is formed from the reaction of an isocyanate with a urethane. ebrary.net Although unstable at the high temperatures required for potassium cyanate production, its transient formation is a crucial step. wikipedia.org The synthesis of potassium allophanate has been achieved through the saponification of ethyl allophanate with potassium hydroxide. oup.comasm.org

Other intermediates and related compounds in this reaction system include biuret, cyanuric acid, and potassium cyanate. wikipedia.org The thermal decomposition of urea itself produces ammonia and isocyanic acid. researchgate.net Isocyanic acid can then react further to form various products.

In the enzymatic context, the ATP-dependent carboxylation of urea by urea carboxylase produces allophanate, which is then hydrolyzed. oup.com While an enzymatic process, it highlights the role of allophanate as a direct intermediate from urea. In some proposed mechanisms for related reactions, urea-type intermediates are believed to be generated in situ. researchgate.net

Structural Elucidation and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of potassium carbamoylcarbamate in both solution and solid states. It probes the magnetic properties of atomic nuclei, offering precise insights into the chemical environment of individual atoms within the molecule.

Solution-state NMR has been pivotal in confirming the synthesis and purity of this compound. The synthesis of the compound, referred to as potassium allophanate (B1242929), has been verified using Carbon-13 NMR (¹³C NMR). anu.edu.aunih.gov In these analyses, the substrate was dissolved in a solution of potassium hydroxide (B78521) (1 M) in deuterium (B1214612) oxide (D₂O) and analyzed using a Varian Inova-500 NMR spectrometer, which provides detailed information about the carbon backbone of the molecule. anu.edu.aunih.gov

The molecule contains several NMR-active nuclei, each providing a potential avenue for structural analysis.

Interactive Table: NMR-Active Nuclei in this compound

| Nucleus | Spin (I) | Natural Abundance (%) | Utility for this Compound |

|---|---|---|---|

| ¹H | 1/2 | 99.98 | Provides information on proton environments. |

| ¹³C | 1/2 | 1.1 | Used to confirm the carbon skeleton and functional groups. anu.edu.aunih.gov |

| ¹⁴N | 1 | 99.63 | Quadrupolar nucleus; can provide information but often yields broad signals. |

For compounds like this compound that exist as a crystalline solid, solid-state NMR (ssNMR) offers a powerful method to investigate its structure and dynamics without dissolution. chemsrc.com This technique is crucial for understanding intermolecular interactions and conformational details present in the solid lattice.

By spinning the sample at a "magic angle" of 54.7°, ssNMR experiments can average out anisotropic interactions, such as chemical shift anisotropy (CSA) and dipolar couplings, which would otherwise lead to extremely broad and uninformative spectra in a static solid sample. The residual effects of these interactions provide valuable information about molecular geometry and packing. While specific ssNMR studies on this compound are not extensively documented in the surveyed literature, the technique could elucidate the precise bond lengths and angles, as well as the nature of the hydrogen-bonding networks within its crystal structure. anu.edu.au

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Vibrational and electronic spectroscopies are essential for identifying functional groups and monitoring chemical transformations involving this compound.

In-situ Fourier-transform infrared (FT-IR) spectroscopy is a highly effective technique for real-time monitoring of chemical reactions. guidechem.com For the synthesis of this compound, this method would allow researchers to track the consumption of reactants and the formation of the product by monitoring characteristic vibrational frequencies. The structure of this compound contains several IR-active functional groups.

Interactive Table: Expected IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Amide) | Stretching | 3500 - 3100 |

| C=O (Carbonyl) | Stretching | 1750 - 1650 |

By observing the appearance and intensity changes of these specific bands, the kinetics and mechanism of the compound's formation can be studied directly within the reaction vessel. guidechem.com

Ultraviolet-Visible (UV-Vis) spectroscopy has been employed to study the reaction kinetics of the enzymatic hydrolysis of this compound. anu.edu.aunih.gov In a study of the enzyme allophanate hydrolase (AtzF), the breakdown of potassium allophanate was monitored using a coupled enzyme assay. anu.edu.aunih.gov The purity of the synthesized potassium allophanate was assessed, and its enzymatic hydrolysis was followed using a glutamate (B1630785) dehydrogenase-coupled assay. anu.edu.au The reaction's progress was quantified by measuring the decrease in absorbance of NADH at 340 nm with a spectrophotometer, which is directly proportional to the rate of allophanate consumption. anu.edu.aunih.gov This application demonstrates the utility of UV-Vis spectroscopy as a quantitative tool for determining the kinetic parameters of reactions involving this compound, even when the compound itself does not have a strong chromophore in the accessible UV-Vis range.

Mass Spectrometry and Elemental Analysis

Mass spectrometry provides information on the mass-to-charge ratio of a molecule and its fragments, confirming its molecular weight and formula. The compound has been analyzed using Liquid Chromatography-Mass Spectrometry (LC-MS), a technique that separates components of a mixture before mass analysis. nih.gov This analysis was conducted on an Agilent 6550 iFunnel quadrupole time-of-flight (Q-TOF) LC-MS system, which is capable of providing high-resolution mass data. nih.gov

The fundamental properties derived from its chemical formula, C₂H₃KN₂O₃, are foundational for its analytical characterization.

Interactive Table: Elemental and Mass Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂H₃KN₂O₃ | |

| Molecular Weight | 142.155 g/mol | |

| Exact Mass | 141.978073 Da | |

| Carbon (C) % | 16.89 % | Calculated |

| Hydrogen (H) % | 2.13 % | Calculated |

| Potassium (K) % | 27.50 % | Calculated |

| Nitrogen (N) % | 19.70 % | Calculated |

This elemental composition is the basis for quantitative analysis and is verifiable through techniques such as Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for the potassium content and combustion analysis for C, H, and N.

LC-MS for Product Identification

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique used to identify and quantify compounds within a mixture. For the analysis of this compound, the sample is first introduced into a liquid chromatograph, which separates it from other components. The separated compound then enters a mass spectrometer, which ionizes the molecules and measures their mass-to-charge ratio (m/z).

In one study, LC-MS analysis was performed on an Agilent 6550 iFunnel quadrupole time-of-flight (Q-TOF) system. anu.edu.aunih.gov Samples were introduced by direct injection. anu.edu.aunih.gov The mobile phase consisted of 10 mM ammonium (B1175870) acetate (B1210297) (pH 9.0) and acetonitrile. anu.edu.aunih.gov This setup is designed to handle relatively unstable compounds like allophanate, which can decarboxylate at neutral or acidic pH. nih.gov

Mass spectrometric analysis of the allophanate anion (C₂H₂N₂O₃⁻) shows an expected mass-to-charge ratio (m/z) of approximately 102. researchgate.net In studies involving enzymatic reactions, the accumulation of related species, such as N-carboxycarbamate (m/z 104), was also monitored to understand reaction pathways. researchgate.net The LC-MS technique thus provides unambiguous confirmation of the presence of the target compound by correlating its retention time from the LC with its specific mass-to-charge ratio from the MS. anu.edu.au

| Parameter | Details | Reference |

|---|---|---|

| Instrumentation | Agilent 6550 iFunnel Q-TOF LC-MS System | anu.edu.aunih.gov |

| Sample Introduction | Direct Injection | anu.edu.aunih.gov |

| Mobile Phase | 10 mM Ammonium Acetate (pH 9.0) and Acetonitrile | anu.edu.aunih.gov |

| Target Anion | Allophanate (C₂H₂N₂O₃⁻) | researchgate.net |

| Expected m/z | ~102 | researchgate.net |

Elemental Compositional Verification

Elemental analysis is a fundamental technique for verifying the empirical formula of a pure chemical compound. It determines the mass percentage of each element within the sample. The experimentally measured percentages are then compared against the theoretically calculated values based on the compound's proposed molecular formula, C₂H₃KN₂O₃.

For this compound, the theoretical elemental composition is calculated from its molecular weight (142.14 g/mol ). The verification process confirms the purity and identity of the synthesized compound by ensuring the experimental values are within an acceptable margin of error of the theoretical values. This analysis is critical for validating the synthesis and ensuring the material used in further studies is indeed the correct substance.

| Element | Symbol | Atomic Mass (g/mol) | Theoretical Mass % |

|---|---|---|---|

| Carbon | C | 12.01 | 16.90% |

| Hydrogen | H | 1.01 | 2.13% |

| Potassium | K | 39.10 | 27.50% |

| Nitrogen | N | 14.01 | 19.71% |

| Oxygen | O | 16.00 | 33.76% |

Computational Chemistry and Theoretical Modeling

Quantum-Chemical Calculations

Quantum-chemical calculations, based on the principles of quantum mechanics, are employed to determine the electronic structure and energy of molecules. These calculations can predict a wide range of molecular properties.

Potential Energy Surface (PES) Analysis

Potential Energy Surface (PES) analysis is a theoretical method used to explore the energy of a molecule as a function of its geometry. By mapping the PES, researchers can identify stable conformations (minima), transition states for reactions or conformational changes (saddle points), and the energy barriers between them.

For carbamates, PES analyses have been instrumental in understanding the dynamics of rotation around the C-N bond and the inversion at the nitrogen atom. nih.govnih.gov Studies on tertiary carbamates, for instance, have utilized PES scans to reveal the complex pathways of rotation-inversion isomerization. nih.govresearchgate.net Such analyses for potassium carbamoylcarbamate could elucidate its conformational preferences and the energetic landscape governing its structural dynamics. This would involve calculating the energy for different arrangements of the carbamoylcarbamate anion and its potassium counterion.

Table 1: Key Aspects of Potential Energy Surface (PES) Analysis for Carbamates

| Feature Studied | Information Gained | Computational Methods Employed |

| Rotational Barriers (C-N bond) | Energy required for interconversion between E/Z rotamers. | SMD[MP2/6-311++G(d,p)], MP4(fc,SDTQ) nih.gov |

| Nitrogen Inversion | Stability of planar vs. pyramidal nitrogen geometry. | Density Functional Theory (DFT), Møller-Plesset perturbation theory (MP2) researchgate.net |

| Transition State Structures | Geometry of the highest energy point along a reaction or isomerization pathway. | 1D relaxed rotational profiles and 2D PES scans nih.gov |

This table is illustrative of analyses performed on related carbamates, not specifically on this compound.

Prediction of Spectroscopic Parameters (e.g., Chemical Shift Tensors)

Quantum chemistry allows for the prediction of various spectroscopic parameters, which can be compared with experimental data to validate molecular structures. nih.gov One such parameter is the nuclear magnetic resonance (NMR) chemical shift tensor.

The chemical shift tensor is a three-dimensional property that describes the magnetic shielding at a nucleus, providing more detailed information than the isotropic chemical shift measured in solution NMR. Solid-state NMR experiments, coupled with quantum-chemical calculations, can determine the principal values and orientation of this tensor. nih.gov

Studies on potassium carbonate, bicarbonate, and their derivatives have demonstrated the utility of calculating 13C chemical shift tensors to understand the electronic environment of the carbon atoms. nih.govresearchgate.net These calculations are sensitive to the molecular geometry and the crystalline environment. nih.gov Similar computational approaches applied to this compound could predict its solid-state NMR spectrum, aiding in its characterization and providing insights into the electronic structure of the carbamoylcarbamate anion and its interaction with the potassium ion. nih.gov

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion, MD simulations can provide a detailed view of molecular behavior, including conformational changes and interactions with the environment, such as a solvent. mdpi.commdpi.com

Conformational Analysis and Stability Studies

MD simulations are a powerful tool for exploring the conformational landscape of flexible molecules and assessing the stability of different conformations. nih.gov By simulating the molecule's motion over nanoseconds to microseconds, researchers can observe spontaneous transitions between different shapes and determine their relative populations.

While specific MD studies on this compound are not prominent, simulations of related potassium salts in aqueous solutions have been performed to understand ion solvation and distribution. zjyywjy.com.cnresearchgate.net For this compound, MD simulations could be used to study the flexibility of the carbamoylcarbamate anion, the stability of its different conformers in various solvents, and the dynamics of the potassium ion's association with the anion.

Structure-Activity Relationship (SAR) Studies via Computational Approaches

Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound with its biological activity. mdpi.com Computational methods, such as Quantitative Structure-Activity Relationship (QSAR) modeling, are frequently used to develop mathematical models that predict the activity of new compounds. nih.govmdpi.com

The carbamate (B1207046) functional group is present in numerous biologically active molecules, including insecticides and pharmaceuticals. nih.govepa.govelsevierpure.com Computational SAR studies on various carbamates have identified key structural features that influence their activity. nih.govnih.gov These studies often involve calculating a range of molecular descriptors (e.g., electronic, steric, and hydrophobic properties) and correlating them with observed biological effects. mdpi.com

Pharmacophore Model-Driven Compound Identification

Pharmacophore modeling is a computational technique used in drug discovery to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) responsible for a molecule's biological activity. nih.gov A pharmacophore model can then be used as a 3D query to search large chemical databases for new compounds that match the model and are therefore likely to be active. plos.org

Pharmacophore models can be generated based on the structure of a known ligand-receptor complex (structure-based) or by aligning a set of active molecules (ligand-based). plos.org For a target of interest, a pharmacophore model could be developed from known carbamate inhibitors. This model would define the spatial arrangement of features like hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and charged groups. researchgate.net While no specific pharmacophore models involving this compound are documented, this approach represents a powerful strategy for discovering new bioactive molecules based on a known active scaffold.

Mechanistic Studies of Biochemical and Environmental Transformations

Enzymatic Hydrolysis and Allophanate (B1242929) Hydrolase Systems

The enzymatic hydrolysis of potassium carbamoylcarbamate, also known as potassium allophanate, is a critical process in the metabolism of certain nitrogenous compounds in various organisms. This reaction is primarily catalyzed by the enzyme allophanate hydrolase (EC 3.5.1.54). ucanr.edu Allophanate hydrolase is a key enzyme in the urea (B33335) degradation pathway in many organisms, including yeast, fungi, and some bacteria, where it facilitates the utilization of urea as a nitrogen source. epa.govfao.org

allophanate + 3 H₂O + H⁺ ⇌ 2 HCO₃⁻ + 2 NH₄⁺ ucanr.edu

Structurally, allophanate hydrolase from organisms like Kluyveromyces lactis has been shown to be a dimeric enzyme with two distinct domains, an N-terminal domain and a C-terminal domain, each playing a role in the two-step reaction of converting allophanate to its final products. epa.govresearchgate.net The kinetic properties of allophanate hydrolase have been studied, and the Michaelis constant (Kₘ) for allophanate provides insight into the enzyme's affinity for its substrate. For instance, mutations in the enzyme's structure can significantly alter its Kₘ value, indicating a change in substrate binding and catalytic efficiency. epa.gov

The activity of allophanate hydrolase can be measured by coupling the release of ammonium (B1175870) to the conversion of NADH to NAD⁺ through the action of glutamate (B1630785) dehydrogenase, allowing for spectrophotometric monitoring of the reaction. researchgate.net

Table 1: Kinetic Parameters of Allophanate Hydrolase

| Enzyme Variant | Kₘ for Allophanate (mM) | Relative Activity |

| Wild Type | 1.0 | 100% |

| Monomeric Mutant ΔC | 12.0 | Reduced |

| Monomeric Mutant G559E/G572E | 14.0 | Reduced |

Data adapted from structural and functional studies of Kluyveromyces lactis allophanate hydrolase. epa.gov

Role in Nitrogen Cycling and Stabilization Mechanisms

While direct studies on this compound's role in nitrogen cycling are limited, the well-established impact of potassium on nitrogen use efficiency and stabilization in agricultural systems provides a strong inferential basis for its importance.

Nitrogen Use Efficiency in Agricultural Systems

Adequate potassium nutrition is crucial for optimizing nitrogen use efficiency (NUE) in crops. fao.orginchem.org A synergistic relationship exists between nitrogen and potassium, where the presence of sufficient potassium enhances the uptake, translocation, and assimilation of nitrogen by plants. ucanr.eduepa.govinchem.org This interaction is vital for converting absorbed nitrogen into proteins and other essential organic compounds, thereby promoting plant growth and yield. nih.gov

Research has consistently demonstrated that balanced fertilization with both nitrogen and potassium leads to significantly higher NUE compared to the application of nitrogen alone. inchem.org For instance, in various cereal crops, balanced nutrition has been shown to substantially improve the agronomic efficiency of nitrogen (AEN), which is the measure of yield increase per unit of applied nitrogen. inchem.org

Table 2: Effect of Balanced Fertilization on Nitrogen Use Efficiency in Cereals

| Crop | Fertilization | Agronomic Efficiency of Nitrogen (AEN) (kg grain/kg N) |

| Sorghum | N alone | Baseline |

| Sorghum | N + P + K | Increased by 6.7 |

| Pearl Millet | N alone | Baseline |

| Pearl Millet | N + P + K | Increased by 10.3 |

| Maize | N alone | Baseline |

| Maize | N + P + K | Increased by 19.5 |

Data derived from studies on balanced nutrition in rainfed cereals. inchem.org

Reduction of Nitrogen Leaching

Potassium plays a significant role in mitigating nitrogen leaching, a major environmental concern arising from agricultural practices. nih.gov By improving nitrogen uptake and utilization by crops, adequate potassium levels in the soil reduce the amount of residual nitrate (B79036) that is susceptible to being washed out of the root zone by rainfall or irrigation. nih.govresearchgate.netepa.gov

Degradation Pathways in Environmental Systems

Herbicide Metabolite Pathways

Carbamate-based herbicides undergo degradation in the environment, primarily through microbial activity in the soil. ucanr.edunih.gov The initial step in the degradation of many carbamate (B1207046) pesticides is the hydrolysis of the carbamate ester or amide linkage. nih.gov This process can lead to the formation of various intermediate metabolites. While this compound is not commonly cited as a direct metabolite of most carbamate herbicides, the general degradation pathways involve the breakdown of the carbamate structure, which is chemically related to carbamoylcarbamate. The persistence of carbamate herbicides in soil is relatively short, with half-lives typically ranging from one to four weeks due to this microbial degradation. ucanr.edu

Thiophanate-Methyl (B132596) Metabolism

The fungicide thiophanate-methyl is known to degrade into metabolites that include a carbamoylcarbamate-related structure. A major metabolite of thiophanate-methyl in both plants and soil is methyl benzimidazolecarbamate (carbendazim). inchem.org Furthermore, studies have identified dimethyl-4,4'-o-phenylenebis(allophanate) as an intermediate metabolite of thiophanate-methyl. epa.govherts.ac.uk Allophanate is the anion of carbamoylcarbamic acid, indicating that a carbamoylcarbamate derivative is part of the degradation pathway of this fungicide. The degradation of thiophanate-methyl to carbendazim (B180503) can be relatively rapid in soil, often occurring within seven days. inchem.org

Advanced Analytical Methodologies in Carbamate Research

Kinetic-Spectrophotometric Determination Methods

Kinetic-spectrophotometric methods are a class of analytical techniques that utilize the rate of a chemical reaction to determine the concentration of a substance. For a compound like potassium carbamoylcarbamate, these methods could be hypothetically based on reactions involving its carbamate (B1207046) functional group.

One potential approach involves an enzyme-inhibition assay. Carbamates are known to inhibit certain enzymes, such as acetylcholinesterase. The rate of an enzyme-catalyzed reaction, which produces a colored product, can be monitored spectrophotometrically. The presence of a carbamate inhibitor, such as this compound, would decrease the rate of the reaction in a concentration-dependent manner. By measuring the change in absorbance over time, a kinetic profile can be established and correlated to the concentration of the analyte.

A hypothetical reaction scheme could involve the hydrolysis of a substrate like acetylthiocholine (B1193921) by acetylcholinesterase to produce thiocholine. Thiocholine can then react with a chromogenic reagent, such as 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), to produce a yellow-colored anion, which is monitored at a specific wavelength. The rate of color formation would be inversely proportional to the concentration of this compound.

Table 1: Hypothetical Kinetic-Spectrophotometric Data for this compound Analysis

| Concentration of this compound (µM) | Initial Reaction Rate (Absorbance units/min) |

| 0.0 | 0.500 |

| 1.0 | 0.425 |

| 2.5 | 0.350 |

| 5.0 | 0.275 |

| 10.0 | 0.150 |

| 20.0 | 0.075 |

Chemometric Applications in Carbamate Analysis

Chemometrics involves the use of mathematical and statistical methods to extract meaningful information from chemical data. In the context of this compound analysis, chemometrics can be a powerful tool for improving the quality of analytical results, especially when dealing with complex sample matrices or when using non-selective analytical techniques.

Multivariate calibration techniques are used to build a mathematical model that relates a set of measured variables (e.g., absorbance values at multiple wavelengths from a spectrophotometer) to a property of interest (e.g., the concentration of this compound). These methods are particularly useful for resolving mixtures of compounds with overlapping spectral signals, which can be a challenge for traditional univariate calibration methods.

Principal Component Regression (PCR) and Partial Least Squares (PLS) regression are two of the most commonly used multivariate calibration techniques. uab.cat

Principal Component Regression (PCR): In PCR, principal component analysis (PCA) is first used to decompose the spectral data into a smaller set of orthogonal variables called principal components (PCs). These PCs, which capture the most significant variations in the data, are then used as predictor variables in a multiple linear regression model to predict the concentration of the analyte.

Partial Least Squares (PLS) Regression: PLS is similar to PCR but with a key difference. In PLS, the decomposition of the spectral data is guided by the concentration of the analyte, ensuring that the resulting latent variables are not only describing the variation in the spectra but are also relevant for predicting the concentration.

For the analysis of this compound, a series of standard solutions with known concentrations would be prepared, and their UV-Vis spectra would be recorded. This dataset would then be used to build a PCR or PLS model. The performance of the model would be evaluated based on parameters such as the root mean square error of prediction (RMSEP) and the correlation coefficient (R²).

Table 2: Comparison of Hypothetical Multivariate Calibration Models for this compound Quantification

| Model | Number of Latent Variables | R² (Calibration) | R² (Validation) | RMSEP (µM) |

| PCR | 3 | 0.995 | 0.992 | 0.85 |

| PLS | 2 | 0.998 | 0.996 | 0.52 |

Artificial Neural Networks (ANNs) are computational models inspired by the structure and function of biological neural networks. mdpi.com They are capable of modeling complex, non-linear relationships between input and output variables. In the analysis of this compound, an ANN could be trained to predict its concentration based on spectral data.

A typical ANN for this purpose would consist of an input layer, one or more hidden layers, and an output layer. The input layer would receive the absorbance values from the spectrophotometer at various wavelengths. Each neuron in the hidden layers would perform a weighted sum of its inputs and apply an activation function to produce an output. The output layer would then provide the predicted concentration of this compound.

The training process involves adjusting the weights of the connections between neurons to minimize the difference between the predicted concentrations and the actual concentrations in a training dataset. The performance of the trained ANN is then evaluated using an independent validation dataset. ANNs have the potential to provide more accurate prediction models compared to linear multivariate calibration techniques, especially when the relationship between the spectral data and the concentration is non-linear. acs.org

Table 3: Hypothetical Parameters for an ANN Prediction Model for this compound

| Parameter | Value |

| Network Architecture | 10-5-1 (10 input neurons, 5 hidden neurons, 1 output neuron) |

| Activation Function (Hidden Layer) | Hyperbolic Tangent |

| Activation Function (Output Layer) | Linear |

| Training Algorithm | Levenberg-Marquardt |

| Mean Squared Error (Training) | 0.0015 |

| Mean Squared Error (Validation) | 0.0021 |

Q & A

Q. What are the validated laboratory synthesis protocols for Potassium carbamoylcarbamate, and how can purity be optimized?

Methodological Answer: Synthesis typically involves reacting carbamic acid derivatives with potassium hydroxide under controlled anhydrous conditions. Key steps include:

- Purification: Use recrystallization from ethanol/water mixtures (1:3 v/v) to remove unreacted precursors .

- Analytical Validation: Confirm purity via reversed-phase HPLC (C18 column, 0.1% trifluoroacetic acid/acetonitrile gradient elution) and elemental analysis (C, H, N within ±0.3% of theoretical values) .

- Yield Optimization: Adjust stoichiometric ratios (e.g., 1.2:1 molar excess of potassium hydroxide) and reaction temperature (40–50°C) to minimize byproducts .

Q. What safety precautions are critical when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and synthesis .

- Storage: Store in airtight containers under inert gas (argon) at 4°C to prevent hydrolysis .

- Spill Management: Neutralize spills with 5% acetic acid, followed by absorption with inert material (vermiculite) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

- FT-IR: Identify characteristic peaks: N-H stretch (~3350 cm⁻¹), carbonyl (C=O, ~1680 cm⁻¹), and carbamate C-O (1250 cm⁻¹) .

- NMR: ¹³C NMR should show a carbonyl signal at ~158 ppm and a carbamate carbon at ~75 ppm .

- HPLC-MS: Use electrospray ionization (ESI+) to confirm molecular ion [M+K]⁺ and rule out degradation products .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported enzymatic inhibition data involving this compound?

Methodological Answer: Contradictions in IC₅₀ values often arise from assay variability. Mitigate this by:

- Standardized Assays: Use recombinant human carbamoyl phosphate synthetase 1 (CPS1) in Tris-HCl buffer (pH 7.4, 25°C) with ATP-regenerating systems .

- Controls: Include positive controls (e.g., L-ornithine for urea cycle enzymes) and pre-incubate the enzyme with inhibitor for 10 minutes .

- Statistical Validation: Apply ANOVA with post-hoc Tukey tests to compare kinetic parameters across studies .

Q. What structural insights can X-ray crystallography provide about this compound’s interaction with metabolic enzymes?

Methodological Answer:

- Co-crystallization: Soak CPS1 crystals (PDB: 5CQ1) with 10 mM this compound for 24 hours .

- Electron Density Maps: Analyze ligand-binding pockets using Phenix.refine to identify hydrogen bonds between the carbamate group and active-site residues (e.g., Arg⁹⁰⁰) .

- Molecular Dynamics (MD): Simulate binding stability with AMBER22 to assess conformational changes over 100 ns trajectories .

Q. How do pH and temperature variations affect this compound’s stability in biochemical assays?

Methodological Answer:

- Stability Profiling: Conduct accelerated degradation studies (25–60°C, pH 4–9) and monitor via UV-Vis (λ = 220 nm).

Data Contradiction Analysis

Q. How should conflicting data on this compound’s solubility be reconciled?

Methodological Answer: Reported solubility variations (e.g., 12–18 mg/mL in water at 25°C) may stem from:

- Ionic Strength: Adjust buffer concentrations (e.g., 0.1 M vs. 0.5 M KCl) to mimic physiological conditions .

- Particle Size: Grind the compound to ≤50 µm and use sonication (20 kHz, 5 minutes) for uniform dispersion .

Tables for Methodological Reference

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.